

Spectroscopic Profile of 3-Hydroxyadamantane-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxyadamantane-1-carbonitrile

Cat. No.: B1339464

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **3-Hydroxyadamantane-1-carbonitrile**. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document focuses on predicted data based on the analysis of its structural components and comparison with closely related analogs, primarily 3-Hydroxyadamantane-1-carboxylic acid.

Introduction

3-Hydroxyadamantane-1-carbonitrile is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The unique cage-like structure of the adamantane core imparts specific spectroscopic characteristics. The presence of hydroxyl (-OH) and nitrile (-CN) functional groups at the bridgehead positions (1 and 3) further influences its spectral properties. Understanding these properties is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Hydroxyadamantane-1-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **3-Hydroxyadamantane-1-carbonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 1.60 - 1.80	m	6H	Adamantane CH ₂
~ 1.85 - 2.00	m	6H	Adamantane CH ₂
~ 2.20	br s	2H	Adamantane CH
~ 1.70	s	1H	-OH

Note: Spectra are typically recorded in deuterated solvents such as CDCl_3 or DMSO-d_6 . The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The hydroxyl proton is often broad and its chemical shift can vary with concentration and temperature.

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Hydroxyadamantane-1-carbonitrile**

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 122	Quaternary	-C≡N
~ 68	Quaternary	C-OH
~ 45	Quaternary	C-CN
~ 40-45	Methine (CH)	Adamantane CH
~ 30-35	Methylene (CH ₂)	Adamantane CH ₂

Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Hydroxyadamantane-1-carbonitrile**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3600 - 3200	Strong, Broad	O-H Stretch	Hydroxyl (-OH)
2950 - 2850	Strong	C-H Stretch	Adamantane
2240 - 2220	Medium, Sharp	C≡N Stretch	Nitrile (-CN)
1450	Medium	C-H Bend	Adamantane
1100	Medium	C-O Stretch	Hydroxyl (-OH)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-Hydroxyadamantane-1-carbonitrile**

m/z	Ion	Notes
177	[M] ⁺	Molecular Ion
176	[M-H] ⁺	
159	[M-H ₂ O] ⁺	Loss of water
150	[M-HCN] ⁺	Loss of hydrogen cyanide
134	[C ₁₀ H ₁₄] ⁺	Adamantane fragment
93	[C ₇ H ₉] ⁺	

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization - EI).

Spectroscopic Data of a Close Analog: **3-Hydroxyadamantane-1-carboxylic acid**

For comparative purposes, the following table presents experimental ¹H NMR data for 3-Hydroxyadamantane-1-carboxylic acid.

Table 5: Experimental ¹H NMR Spectral Data for 3-Hydroxyadamantane-1-carboxylic acid

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
1.46 - 1.52	m	2H	Adamantane CH ₂
1.54 - 1.58	m	4H	Adamantane CH ₂
1.63 - 1.65	m	6H	Adamantane CH ₂
2.11 - 2.12	m	2H	Adamantane CH
4.45	br s	1H	-OH
11.97	br s	1H	-COOH

Solvent: DMSO-d₆. This data highlights the expected regions for the adamantane cage protons.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

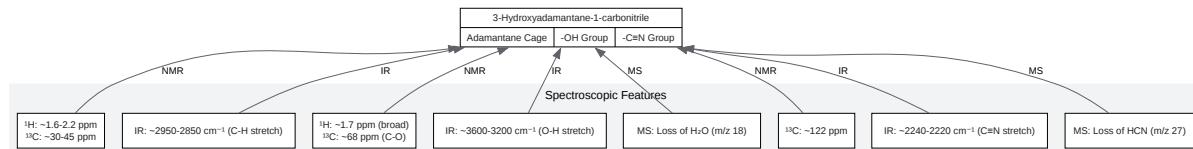
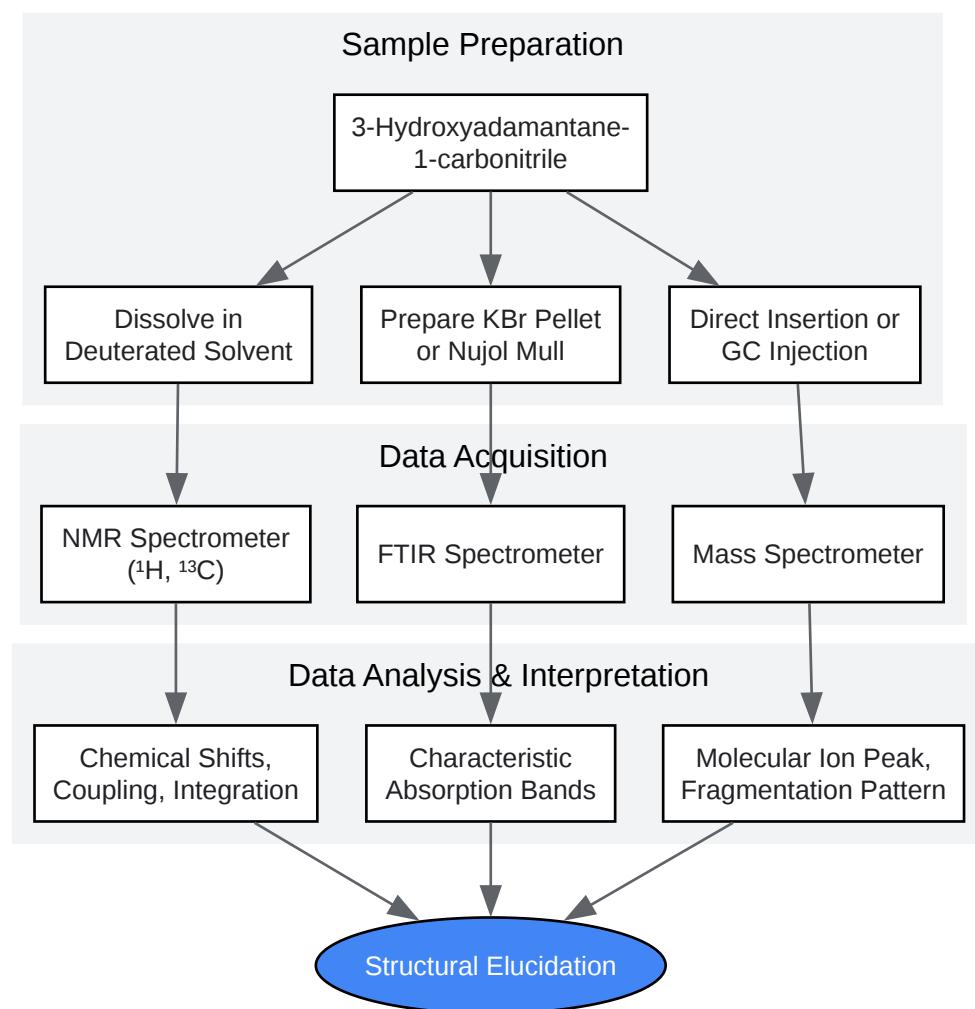
NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of TMS as an internal standard.
- ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum on a 75 MHz or higher spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

IR Spectroscopy

- Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the

mixture into a transparent pellet using a hydraulic press.



- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: Use a suitable ionization method, such as Electron Ionization (EI) at 70 eV.
- Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the compound's structure and its spectral features.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxyadamantane-1-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1339464#spectroscopic-data-for-3-hydroxyadamantane-1-carbonitrile-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com